molecular formula C14H13N5O2 B1588736 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan CAS No. 68420-26-8

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan

Cat. No. B1588736
CAS RN: 68420-26-8
M. Wt: 283.29 g/mol
InChI Key: FHIGZTOTTOEVNT-DNTUAUKYSA-N
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Description

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan, also known as 4-NPMF, is a chemical compound related to formazan that is used in a variety of scientific research applications. It is a yellow-orange crystalline solid with a melting point of 140-141°C and a molecular weight of 215.2 g/mol. 4-NPMF has been used in studies to investigate the biochemical and physiological effects of various compounds, as well as in laboratory experiments.

Scientific Research Applications

Molecular Structure and Theoretical Studies

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan and its analogs have been extensively studied for their molecular structure using experimental and computational techniques. The study on novel formazans synthesized by coupling reactions of benzonitrile derivatives with diazonium chloride showed detailed characterization through NMR, FT-IR, UV–Vis, and HR-MS techniques. Computational studies, including density functional theory (DFT), provided insights into molecular structure, vibrational wavenumbers, and electronic properties, indicating potential for nonlinear optical applications and deeper understanding of intramolecular interactions (Toy, Tanak, & Şenöz, 2020).

Crystal Structure Analysis

The crystal and molecular structure of 1-(4-nitrophenyl)-3,5,5-triphenylformazan was elucidated through X-ray structural analysis. This analysis revealed the presence of a highly polar form, providing insights into its electronic and spatial structure. Such studies highlight the role of conjugation in determining molecule conformation and the importance of intramolecular charge transfer, which could have implications in designing materials with specific electronic properties (Buzykin et al., 1982).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of formazan derivatives with strong electron-withdrawing groups like cyano and nitro in specific positions has been conducted. These studies explore the reactions of aryldiazonium cations with conjugated bases, leading to various substituted formazans. The crystal structures of these formazans were determined, revealing their isomeric forms and providing a foundation for understanding their optical and electrochemical properties (Gilroy et al., 2008).

Electrochemical and Structural Properties

Investigations into the electrochemical and structural properties of 1,3-substituted phenyl-5-phenylformazans have shown the significance of substituents on electrochemical behavior. Studies using cyclic voltammetry and other electrochemical methods have revealed the redox characteristics of these compounds, suggesting potential applications in electrochemical sensors and devices (Tezcan, Uzluk, & Aksu, 2008).

Applications in Optical and Material Science

Formazans exhibit unique properties that are explored in optical and material science, such as in the development of chromogenic indicators and potential use in cell viability assays. Their ability to undergo structural changes in response to external stimuli makes them candidates for use in smart materials and sensors (Ishiyama et al., 1997).

properties

IUPAC Name

N'-anilino-N-(4-nitrophenyl)iminoethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-11(15-17-12-5-3-2-4-6-12)16-18-13-7-9-14(10-8-13)19(20)21/h2-10,17H,1H3/b15-11+,18-16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIGZTOTTOEVNT-DNTUAUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan

CAS RN

68420-26-8
Record name NSC156537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156537
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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